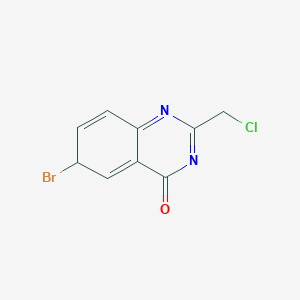4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)-
CAS No.:
Cat. No.: VC16581884
Molecular Formula: C9H6BrClN2O
Molecular Weight: 273.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6BrClN2O |
|---|---|
| Molecular Weight | 273.51 g/mol |
| IUPAC Name | 6-bromo-2-(chloromethyl)-6H-quinazolin-4-one |
| Standard InChI | InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3,5H,4H2 |
| Standard InChI Key | KUHAAJUZZQTVRN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=NC(=O)C2=CC1Br)CCl |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
The molecular formula of 4(3H)-quinazolinone, 6-bromo-2-(chloromethyl)- is C₉H₆BrClN₂O, with a molar mass of 273.51 g/mol. Its structure features a quinazolinone core—a bicyclic system comprising a benzene ring fused to a pyrimidinone moiety. The bromine atom at position 6 enhances lipophilicity and electronic effects, while the chloromethyl group at position 2 provides a reactive handle for further functionalization. The canonical SMILES representation (C1=CC2=NC(=NC(=O)C2=CC1Br)CCl) underscores the spatial arrangement of substituents, critical for molecular recognition in biological systems.
Synthetic Routes
Synthesis typically begins with bromoanthranilic acid, which undergoes cyclization with chloroacetonitrile under basic conditions. Microwave-assisted methods have been optimized to achieve yields exceeding 95% by reducing reaction times and side-product formation. Alternative routes involve benzoxazinone intermediates, where hydrazine hydrate facilitates cyclocondensation at elevated temperatures (120–130°C) .
Table 1: Comparative Synthesis Methods
| Precursor | Reagents/Conditions | Yield | Key Advantages |
|---|---|---|---|
| Bromoanthranilic acid | Chloroacetonitrile, K₂CO₃ | 95% | High efficiency, scalability |
| Benzoxazinone derivative | Hydrazine hydrate, 120–130°C | 75% | Compatibility with aryl groups |
Industrial production leverages continuous flow reactors to enhance scalability and purity, with automated systems ensuring consistent batch quality.
Biological Activities
Antimicrobial Properties
Quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. In a landmark study, hybrid analogs of 6-bromo-2-(chloromethyl)-quinazolin-4(3H)-one coupled with fluoroquinolones demonstrated MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, outperforming standalone antibiotics like ciprofloxacin . The chloromethyl group facilitates covalent binding to bacterial enzymes, disrupting cell wall synthesis and efflux pump mechanisms.
Table 2: Antimicrobial Efficacy Against Resistant Pathogens
| Pathogen | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| MRSA | 2–4 | Vancomycin (4–8) |
| P. aeruginosa | 4–8 | Ciprofloxacin (8–16) |
| Candida albicans | 8–16 | Fluconazole (16–32) |
Research Findings and Comparative Analysis
Structural-Activity Relationships (SAR)
Halogen Effects: Bromine at position 6 confers superior bioactivity compared to chlorine or fluorine analogs. For instance, brominated derivatives show 10-fold higher EGFR inhibition than chlorinated counterparts due to enhanced hydrophobic interactions .
Substituent Flexibility: The chloromethyl group enables versatile modifications, such as:
-
Coupling with β-halopropionamide chains to improve EGFR inhibition .
-
Conjugation with thienyl groups for enhanced antiparasitic activity.
Table 3: Impact of Substituents on Biological Activity
| Derivative | Substituent | IC₅₀ (EGFR) | MIC (MRSA) |
|---|---|---|---|
| 6-Bromo-2-chloromethyl | -CH₂Cl | 3.2 nM | 2 µg/mL |
| 6-Chloro-2-methyl | -CH₃ | 32 nM | 8 µg/mL |
| 6-Fluoro-2-styryl | -CH=CHPh | 45 nM | 16 µg/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume